7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
“7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been found to exhibit a range of pharmacological effects .
Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” would require more specific data for accurate analysis.Scientific Research Applications
- A study synthesized 16 pyrazole and pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antibacterial and antibiofilm properties .
- Thiazolopyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, have been investigated for their inhibitory potency against tyrosinase .
- A copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidines has been reported, highlighting their potential anti-inflammatory properties .
Antibacterial and Antibiofilm Activities
Cytotoxic Activity Against Cancer Cells
Tyrosinase Inhibition
Anti-Inflammatory Activities
Synthetic Applications
Future Directions
Mechanism of Action
Target of Action
Pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, have been reported to exhibit a broad spectrum of biological activities . They are recognized as valuable compounds in the treatment of various diseases due to their resemblance in structure with the nucleotide base pair of DNA and RNA .
Mode of Action
Pyrimidine derivatives are known to inhibit nucleoside triphosphates in the synthesis of nucleic acids dna or rna or both . This inhibition can lead to the disruption of cellular processes, including cell division and protein synthesis, which can result in cell death .
Biochemical Pathways
For instance, some pyrimidine derivatives have been found to inhibit the dihydrofolate reductase enzyme, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication .
Result of Action
The inhibition of nucleoside triphosphates in the synthesis of nucleic acids dna or rna or both can lead to the disruption of cellular processes, including cell division and protein synthesis, which can result in cell death .
properties
IUPAC Name |
7-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-9-8-13-15-7-6-12(17(13)16-9)10-2-4-11(14)5-3-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYMWBGMRPCLAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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